Cas no 90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole)

2,5-Dimethyl-2,3-dihydro-1H-indole structure
90874-56-9 structure
Nombre del producto:2,5-Dimethyl-2,3-dihydro-1H-indole
Número CAS:90874-56-9
MF:C10H13N
Megavatios:147.216922521591
MDL:MFCD16300825
CID:1121080
PubChem ID:19824126

2,5-Dimethyl-2,3-dihydro-1H-indole Propiedades químicas y físicas

Nombre e identificación

    • 2,3-dihydro-2,5-dimethyl-1H-Indole
    • 1H-Indole, 2,3-dihydro-2,5-dimethyl-
    • 2,5-Dimethyl-2,3-dihydro-1H-indole
    • 2,3-Dihydro-2,5-dimethyl-1H-indole (ACI)
    • Indoline, 2,5-dimethyl- (7CI)
    • 90874-56-9
    • MFCD16300825
    • D78738
    • SB39805
    • 2,5-Dimethylindoline
    • AKOS006358681
    • CS-0152911
    • BS-50090
    • SCHEMBL7922397
    • MDL: MFCD16300825
    • Renchi: 1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3
    • Clave inchi: MVEUSNIEJOXRAO-UHFFFAOYSA-N
    • Sonrisas: C1C(C)=CC2=C(NC(C2)C)C=1

Atributos calculados

  • Calidad precisa: 147.105
  • Masa isotópica única: 147.105
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 144
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.7
  • Superficie del Polo topológico: 12A^2

2,5-Dimethyl-2,3-dihydro-1H-indole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD285808-250mg
2,5-Dimethylindoline
90874-56-9 96%
250mg
¥198.0 2024-04-17
TRC
D890810-100mg
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9
100mg
$ 299.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X00055-1g
2,5-Dimethylindoline
90874-56-9 96%
1g
¥712.0 2024-07-18
TRC
D890810-50mg
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9
50mg
$ 219.00 2023-09-07
Alichem
A199007170-1g
2,5-Dimethylindoline
90874-56-9 95%
1g
$478.74 2023-08-31
eNovation Chemicals LLC
D968596-5g
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9 95%
5g
$1335 2024-07-28
TRC
D890810-10mg
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9
10mg
$ 64.00 2023-09-07
Chemenu
CM148226-1g
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9 95%
1g
$145 2024-07-20
Cooke Chemical
BD0222953-5g
2,5-Dimethylindoline
90874-56-9 96%
5g
RMB 3673.60 2025-02-21
eNovation Chemicals LLC
D968596-250mg
2,5-Dimethyl-2,3-dihydro-1H-indole
90874-56-9 95%
250mg
$185 2024-07-28

2,5-Dimethyl-2,3-dihydro-1H-indole Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) ,  Silica Solvents: Toluene ;  48 h, 50 bar, 135 °C
Referencia
Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes
Zhou, Bei; Chandrashekhar, Vishwas G.; Ma, Zhuang; Kreyenschulte, Carsten; Bartling, Stephan; et al, Angewandte Chemie, 2023, 62(10),

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (Ru2P) Solvents: Ethanol ;  5 h, 5 bar, 60 °C
Referencia
Geometric and electronic effects on the performance of a bifunctional Ru2P catalyst in the hydrogenation and acceptorless dehydrogenation of N-heteroarenes
Shao, Fangjun; Yao, Zihao; Gao, Yijing; Zhou, Qiang; Bao, Zhikang; et al, Chinese Journal of Catalysis, 2021, 42(7), 1185-1194

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
Referencia
Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst
Murray, James I. ; Floden, Nils J.; Bauer, Adriano ; Fessner, Nico D. ; Dunklemann, Daniel L. ; et al, Angewandte Chemie, 2017, 56(21), 5760-5764

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ;  21 °C
1.2 Reagents: Diboronic acid ;  24 h, 40 °C
Referencia
Pd/C-Catalyzed transfer hydrogenation of N-H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source
Zhou, Xiao-Yu; Chen, Xia, Organic & Biomolecular Chemistry, 2021, 19(3), 548-551

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Dichloromethane
1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ;  30 min, -20 °C
1.3 Reagents: Triethylamine
1.4 Solvents: Diethyl ether ,  Methanol ,  Dichloromethane
1.5 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  2 h, 90 °C
1.6 Solvents: Dichloromethane
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Solvents: Hexane
1.9 Reagents: Sodium hydroxide Solvents: Water
1.10 Solvents: Diethyl ether
1.11 Reagents: Sodium chloride Solvents: Water
Referencia
Novel strategies for the solid phase synthesis of substituted indolines and indoles
Nicolaou, K. C.; Roecker, A. J.; Hughes, Robert; van Summeren, Ruben; Pfefferkorn, Jeffrey A.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

2,5-Dimethyl-2,3-dihydro-1H-indole Raw materials

2,5-Dimethyl-2,3-dihydro-1H-indole Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90874-56-9)2,5-Dimethyl-2,3-dihydro-1H-indole
A1045220
Pureza:99%
Cantidad:5g
Precio ($):308.0